Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as improved reaction control, higher yields, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylbenzyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylbenzyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazoles or benzyl derivatives.
Scientific Research Applications
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(3-methylbenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the specific positioning of the trifluoromethyl group and the methylbenzyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a trifluoromethyl group and a methylbenzyl moiety, which significantly influence its biological properties. The molecular formula is C13H12F3N2O2, and its structure can enhance lipophilicity, potentially improving membrane permeability.
Research indicates that this compound exhibits significant biological activity primarily through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical for various metabolic pathways.
- Receptor Binding : Binding studies suggest that the compound interacts effectively with certain receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl and carboxylic acid groups.
Anti-inflammatory Properties
Preliminary studies have suggested that this pyrazole derivative may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, which could lead to reduced inflammation in various conditions.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Early research indicates that it may act as an activator of pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism. By modulating the 'Warburg effect', which is often observed in cancer cells, this compound could potentially inhibit tumor growth and proliferation .
Comparative Studies
A comparative analysis with structurally similar compounds reveals varying biological activities:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Chlorine atom instead of methyl group | Different reactivity due to chlorine's electronegativity |
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Lacks benzyl substituent | Simpler structure; may exhibit different biological activity |
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | Fluorine atom at para position | Variations in binding affinity compared to methylbenzyl derivative |
These comparisons highlight how modifications to the structure can significantly influence the biological activity of pyrazole derivatives.
Anticancer Efficacy
In a study evaluating various pyrazole derivatives against multiple cancer cell lines, this compound demonstrated promising results with an IC50 value comparable to established anticancer agents . This positions it as a potential candidate for further development in cancer therapy.
Properties
Molecular Formula |
C14H13F3N2O2 |
---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
methyl 2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-9-4-3-5-10(6-9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3 |
InChI Key |
FAJQPIPPBYSSSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.